2,3,3-trimethyl-1-(3-sulfopropyl)-3H-Indolium,hydroxide,inner salt

Cyanide sensing Ratiometric fluorescent probe Aqueous detection

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium, hydroxide, inner salt (CAS 29636-96-2) is a zwitterionic indolium compound bearing a covalently tethered propanesulfonate group at the N1-position, forming a charge-neutral inner salt with molecular formula C₁₄H₁₉NO₃S and molecular weight 281.37 g/mol. The compound displays a melting point of 126–128 °C and exists as a crystalline solid at ambient temperature.

Molecular Formula C14H19NO3S
Molecular Weight 281.37 g/mol
CAS No. 29636-96-2
Cat. No. B15343001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-trimethyl-1-(3-sulfopropyl)-3H-Indolium,hydroxide,inner salt
CAS29636-96-2
Molecular FormulaC14H19NO3S
Molecular Weight281.37 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C1(C)C)CCCS(=O)(=O)[O-]
InChIInChI=1S/C14H19NO3S/c1-11-14(2,3)12-7-4-5-8-13(12)15(11)9-6-10-19(16,17)18/h4-5,7-8H,6,9-10H2,1-3H3
InChIKeySWJIXAVSSKFOEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium Inner Salt (CAS 29636-96-2): Zwitterionic Cyanine Dye Precursor for Aqueous-Phase Fluorescent Probe Development


2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium, hydroxide, inner salt (CAS 29636-96-2) is a zwitterionic indolium compound bearing a covalently tethered propanesulfonate group at the N1-position, forming a charge-neutral inner salt with molecular formula C₁₄H₁₉NO₃S and molecular weight 281.37 g/mol . The compound displays a melting point of 126–128 °C and exists as a crystalline solid at ambient temperature [1]. Unlike its halide-salt counterparts such as 2,3,3-trimethyl-1-propyl-3H-indolium iodide (CAS 20205-29-2; MW 329.22; mp 159–162 °C), this compound carries no external counterion, a feature that eliminates halide interference in subsequent coupling reactions [2]. It serves as a strategic N-quaternized building block for the convergent synthesis of water-soluble hemicyanine and cyanine fluorophores, where the sulfopropyl arm simultaneously imparts aqueous solubility and electrostatic repulsion against dye–dye aggregation [3].

Why N-Alkyl Indolium Salts Cannot Substitute for 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium Inner Salt in Aqueous Biosensor and Cyanine Dye Synthesis


Indolium-based cyanine dye precursors are not interchangeable simply by matching the indolium core. The N-substituent on the indolium nitrogen fundamentally governs three performance-critical properties: aqueous solubility of both the precursor and the final dye conjugate, propensity for aggregation-induced fluorescence quenching, and counterion interference during Knoevenagel condensations. The non-sulfonated propyl analog (2,3,3-trimethyl-1-propyl-3H-indolium iodide) yields cyanide-sensing probes that precipitate from aqueous Tris buffer upon cyanide adduct formation, destroying linearity of the ratiometric fluorescence response [1]. The sulfobutyl analog (CAS 54136-26-4), while also sulfonated, carries an additional methylene unit that alters the spatial reach of the charge-repulsion shield and modifies the hydrodynamic radius of the final dye conjugate—parameters that affect protein-labeling dye-to-protein (D/P) ratios [2]. The 5-sulfo-disulfonated variant (CAS 76578-90-0) introduces a second sulfonate at the indole 5-position, increasing MW to 361.43 and potentially over-solubilizing the precursor to the point of complicating organic-phase purification steps. The inner salt form specifically eliminates the iodide counterion present in alkyl-quaternized analogs, avoiding iodide-mediated quenching and enabling cleaner coupling stoichiometry [3].

Quantitative Differentiation Evidence for 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium Inner Salt (CAS 29636-96-2) Versus Closest Analogs


Cyanide Detection Limit: Sulfopropyl Indolium Probe Achieves 5× Lower LOD Than Propyl Indolium Analog in Aqueous Buffer

In a direct head-to-head comparison within the same study, two BODIPY–indolium conjugate probes were constructed using (a) 2,3,3-trimethyl-1-(3-sulfonatepropyl)-3H-indolium (target compound, Probe 3) and (b) 2,3,3-trimethyl-1-propyl-3H-indolium iodide (comparator, Probe 1). Probe 3 achieved a cyanide detection limit (S/N = 3) of 0.1 μM with linear ratiometric response (I₅₅₀/I₆₀₀) over 0.5–50.0 μM in 10 mM Tris buffer (pH 9.3), whereas Probe 1 exhibited a detection limit of 0.5 μM under identical buffer conditions [1]. The 5-fold improvement in sensitivity is directly attributable to the propanesulfonate residue, which prevents precipitation of the cyanide–probe adduct and enables homogeneous aqueous-phase quantitation.

Cyanide sensing Ratiometric fluorescent probe Aqueous detection

Prevention of Probe–Adduct Precipitation: Sulfopropyl Charge Repulsion Maintains Aqueous Homogeneity Where Propyl and Under-PEGylated Analogs Fail

The same RSC Advances study included a critical three-way comparison. Probe 3 (sulfopropyl indolium + PEGylated BODIPY) exhibited no precipitation of the cyanide reaction product and delivered an excellent linear ratiometric response across the full concentration range. Probe 2, which employed the same sulfopropyl indolium but lacked the branched oligo(ethylene glycol) residues on the BODIPY core, suffered from precipitation of the neutral cyanide adduct and poor linearity of the fluorescence ratio versus cyanide concentration [1]. Probe 1 (propyl indolium, no sulfonate) also precipitated. The authors explicitly concluded that 'the propanesulfonate residue in Probe 3 plays a very important role in enhancing the water solubility of the reaction product … and prevents the dye from aggregating via charge repulsion between the propanesulfonate groups' [1].

Dye aggregation Aqueous solubility Cyanide adduct stability

pH-Sensing Linearity: Sulfopropyl–Benzoindolinium Hemicyanine Probe Delivers R² = 0.993 Across pH 7.0–9.5 with NIR Emission at 670 nm

A hemicyanine fluorophore constructed by condensing 2,3,3-trimethyl-1-(3-sulfopropyl)-3H-benzo[f]indolinium (the benzannulated derivative sharing the identical sulfopropyl-indolium zwitterionic core) with 6-hydroxy-7-morpholin-4-yl-methyl-naphthalene-2-carbaldehyde produced a probe exhibiting ratiometric pH response with excellent linearity of I₆₇₀/I₅₈₀ versus pH over the physiologically relevant range of 7.0–9.5, yielding a correlation coefficient R² = 0.993 [1]. When benchmarked against the commercial standard LysoTracker Green DND-26, the sulfopropyl–hemicyanine probe demonstrated effective lysosomal targeting in HeLa cells while operating in the near-infrared (NIR) window at 670 nm emission, compared to the green emission of LysoTracker [1].

pH sensing Lysosome imaging NIR fluorescent probe

Cy5 Dye Building Block Performance: Sulfopropyl Indolium Intermediate Delivers Fluorescence Quantum Yield of 0.2 and D/P Ratio of 1.56 in BSA Labeling

Using 1-sulfopropyl-2,3,3-trimethyl-3H-indol-5-sulfonic acid—synthesized by quaternization of 2,3,3-trimethyl-3H-indol-5-sulfonic acid with 1,3-propane sultone—as the key hemicyanine intermediate, an asymmetric pentamethine indocyanine dye (Cy5 analog) was prepared in 57% isolated yield after C18 reversed-phase chromatographic purification [1]. The resulting water-soluble Cy5 dye exhibited absorption and emission maxima at 646 nm and 666 nm in water, respectively, with a fluorescence quantum yield (Φ) of 0.2. In bovine serum albumin (BSA) labeling experiments at a dye-to-BSA molar ratio of 2:1, the dye achieved a dye-to-protein (D/P) labeling ratio of 1.56, confirming efficient covalent conjugation without dye aggregation [1].

Cyanine dye Cy5 Protein labeling Fluorescence quantum yield

Solid-Phase Synthetic Versatility: Sixteen Structurally Diverse Sulfopropyl-Indolium Intermediates (B1–B16) Validated as Robust Cyanine Dye Precursors

In a systematic solid-phase methodology study, 2,3,3-trimethylindolenine intermediates A1–A16 were quaternized with 1,3-propanesultone to generate sixteen distinct 2,3,3-trimethyl-1-(3-sulfonatepropyl)-3H-indolium derivatives (B1–B16) bearing diverse substituents on the indole ring system [1]. These B1–B16 intermediates were subsequently subjected to Knoevenagel condensation with salicylaldehydes to produce a library of P–X hemicyanine dyes. The study further extended this catch-and-release methodology to pentamethine and water-soluble cyanine dyes, establishing the sulfopropyl-indolium framework as a universally compatible building block for both solid-phase and solution-phase cyanine dye synthesis with broad wavelength tunability across the 650–900 nm NIR range [1].

Solid-phase synthesis Cyanine dye library Indolium quaternization

Procurement-Driven Application Scenarios for 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium Inner Salt (CAS 29636-96-2) Based on Quantitative Differentiation Evidence


Aqueous Cyanide Sensor Development Requiring Sub-μM Detection Without Precipitation Artifacts

This compound is the precursor of choice when developing ratiometric fluorescent cyanide sensors intended for operation in purely aqueous buffer systems. Evidence from Zhang et al. (2013) demonstrates that BODIPY–sulfopropyl-indolium conjugates achieve a detection limit of 0.1 μM with linear ratiometric response—a 5-fold improvement over the 0.5 μM LOD obtained with the propyl-indolium analog—while completely eliminating the cyanide-adduct precipitation that destroys quantitation linearity with non-sulfonated precursors [1]. Researchers targeting cyanide detection in drinking water, industrial effluent, or physiological samples should prioritize this compound over non-sulfonated indolium salts to avoid precipitation failure modes.

NIR Ratiometric pH Probe Construction for Lysosomal Imaging in Live Cells

When the research objective is intracellular pH mapping with ratiometric readout in the near-infrared window, the 2,3,3-trimethyl-1-(3-sulfopropyl)-3H-benzo[f]indolinium skeleton (directly derived from the target compound class) provides a validated path to probes exhibiting I₆₇₀/I₅₈₀ linearity with pH (R² = 0.993 over pH 7.0–9.5) and lysosome-targeting capability confirmed in HeLa cells against the LysoTracker Green DND-26 benchmark [2]. The NIR emission at 670 nm minimizes autofluorescence interference compared to visible-wavelength probes, making this building block strategically valuable for cellular imaging reagent development.

Water-Soluble Cy5-Type Protein Labeling Reagent Synthesis with Controlled D/P Stoichiometry

For protein bioconjugation workflows requiring water-soluble far-red cyanine dyes with predictable and efficient labeling stoichiometry, the sulfopropyl-indolium intermediate class yields Cy5 analogs with fluorescence quantum yield Φ = 0.2, absorption/emission at 646/666 nm, and a D/P ratio of 1.56 at a dye-to-BSA feed ratio of only 2:1, with 57% isolated synthetic yield [3]. This performance profile supports procurement of this intermediate for the systematic synthesis of protein-labeling Cy5 reagents where uncontrolled aggregation—commonly observed with non-sulfonated cyanine dyes—would compromise conjugate brightness and reproducibility.

Combinatorial Cyanine Dye Library Synthesis via Solid-Phase Catch-and-Release Methodology

Laboratories employing solid-phase synthetic strategies for high-throughput cyanine dye discovery should select this sulfopropyl-indolium inner salt as the core intermediate. The JOC 2005 study validated 16 structurally diverse B1–B16 sulfopropyl-indolium derivatives, each successfully converted to hemicyanine or pentamethine cyanine dyes via Knoevenagel condensation on solid support, with emission tunable across the 650–900 nm NIR window [4]. The inner salt form eliminates halide counterion interference during resin-based reactions, and the sulfonate group ensures the final dye products remain water-soluble for direct biological screening without post-synthetic sulfonation.

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